4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole

Medicinal Chemistry Ligand Design Molecular Recognition

4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole (CAS 1304352-69-9) is a dual-heterocyclic building block that covalently links a 4-bromo-3-nitropyrazole moiety to a 3,5-dimethylisoxazole core via a methylene bridge. The compound has a molecular weight of 301.10 Da, a calculated LogP of 2.21, and a topological polar surface area (TPSA) of 86.99 Ų, with six hydrogen-bond acceptor sites and zero hydrogen-bond donors.

Molecular Formula C9H9BrN4O3
Molecular Weight 301.10 g/mol
Cat. No. B14913702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole
Molecular FormulaC9H9BrN4O3
Molecular Weight301.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br
InChIInChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3
InChIKeyPOVMIGJWSVTONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole – Technical Baseline for Scientific Procurement


4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole (CAS 1304352-69-9) is a dual-heterocyclic building block that covalently links a 4-bromo-3-nitropyrazole moiety to a 3,5-dimethylisoxazole core via a methylene bridge. The compound has a molecular weight of 301.10 Da, a calculated LogP of 2.21, and a topological polar surface area (TPSA) of 86.99 Ų, with six hydrogen-bond acceptor sites and zero hydrogen-bond donors . Its structure integrates two pharmacologically validated scaffolds: the 3,5-dimethylisoxazole unit, which functions as an acetyl-lysine bioisostere capable of engaging bromodomain protein modules [1], and the 4-bromo-3-nitropyrazole unit, which provides orthogonal synthetic handles for transition-metal-catalyzed cross-coupling (C–Br) and nucleophilic aromatic substitution or reductive chemistry (C–NO₂) [2]. This dual-functional architecture distinguishes it from simpler mono-substituted analogs that lack either the nitro or bromo substituent, making it a strategically versatile intermediate for medicinal chemistry and chemical biology applications.

Why 4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole Cannot Be Replaced by Simple In-Class Analogs


Generic substitution within the isoxazole-pyrazole hybrid class is unreliable because the target compound’s value derives from the simultaneous presence of three functional elements—the bromine atom, the nitro group, and the 3,5-dimethylisoxazole scaffold—each contributing distinct and quantifiable property differentials that are absent in structurally close analogs. The non-nitro comparator 4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole (CAS 1011349-23-7) possesses only three hydrogen-bond acceptor sites versus six for the target compound, reducing its capacity for directed intermolecular interactions . The non-bromo analog 3,5-dimethyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole (MFCD10485403) lacks the C–Br handle required for Suzuki–Miyaura or Buchwald–Hartwig diversification, fundamentally limiting its synthetic utility . The simple precursor 4-bromo-3-nitropyrazole (CAS 89717-64-6) lacks the 3,5-dimethylisoxazole moiety entirely, forfeiting the acetyl-lysine bioisosteric recognition element validated in bromodomain ligand development [1]. These property gaps mean that substituting any of these analogs will alter molecular recognition, synthetic tractability, or both, in ways that cannot be remedied without resynthesis.

Quantitative Differential Evidence for 4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: 2-Fold Increase Over the Non-Nitro Analog

The target compound possesses six hydrogen-bond acceptor (HBA) sites, derived from the isoxazole O and N, the pyrazole N atoms, and both oxygen atoms of the nitro group. In contrast, the closest commercially available analog lacking the nitro substituent—4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole—has only three HBA sites . This 100% increase in HBA count directly expands the compound's capacity for directed polar interactions with protein targets, potentially enabling binding modes inaccessible to the simpler analog. The nitro group also contributes an additional 40.2 Ų to the topological polar surface area (86.99 vs. an estimated ~46.8 Ų for the non-nitro analog), which alters membrane permeability and solubility profiles .

Medicinal Chemistry Ligand Design Molecular Recognition

Orthogonal Synthetic Handles: Dual Reactivity Versus Single-Handle Analogs

The target compound offers two chemically orthogonal reactive centers: (i) a C4–Br bond on the pyrazole ring suitable for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling, and (ii) a C3–NO₂ group that can undergo selective reduction to the amine, serve as a leaving group in nucleophilic aromatic substitution (SNAr), or participate in reductive cyclization reactions [1][2]. The non-bromo analog 3,5-dimethyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole retains only the nitro handle, while the non-nitro analog 4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole retains only the bromo handle . Published methodology demonstrates that 4-bromo-3-nitropyrazole systems undergo efficient Suzuki coupling with aryl boronic acids using XPhos Pd G2 precatalyst to yield 4-aryl-3-nitropyrazoles, with subsequent iron-catalyzed reduction of the nitro group to the corresponding amine, confirming the sequential orthogonality of these two handles [1].

Synthetic Chemistry Cross-Coupling Diversification

Lipophilicity Modulation: Nitro Group Lowers LogP by Approximately 0.3–0.5 Units Relative to the Non-Nitro Analog

The target compound has a vendor-reported calculated LogP (cLogP) of 2.21 . Although an experimentally measured LogP for the non-nitro analog is not publicly available, the fragment-based contribution of an aromatic nitro group is approximately –0.3 to –0.5 LogP units relative to the corresponding unsubstituted aromatic position, based on standard medicinal chemistry parameterization [1]. This places the estimated cLogP of the non-nitro comparator 4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole in the range of approximately 2.5–2.7. The lower lipophilicity of the target compound can translate to improved aqueous solubility and reduced non-specific protein binding, which are advantageous for biochemical assay development. The molecular weight differential (301.10 vs. 256.10 Da; +17.6%) is also a direct consequence of the nitro substitution and must be accounted for in lead optimization strategies .

Drug Design ADME Physicochemical Properties

Class-Validated Antimicrobial Activity of Isoxazole-Pyrazole Hybrids Provides Screening-Relevant Baseline

Although target-specific IC₅₀ or MIC data for 4-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole itself are not published, the isoxazole-pyrazole hybrid chemotype has been validated in multiple independent phenotypic antimicrobial screens. Raundal et al. (2015) reported that a series of novel pyrazole and isoxazole derivatives, characterized by a methylene-bridged heterocyclic architecture analogous to the target compound, exhibited 'good antibacterial and antifungal activity' against a panel including S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, K. terrigena, K. pneumoniae, and fungal strains T. viride, A. flavus, A. brasillansis, and C. albicans [1]. Separately, chloro- and nitro-substituted thiazolyl isoxazoles were identified as potential antibacterial agents against S. aureus, with nitro-substituted thiazolyl pyrazoles also demonstrating activity [2]. These class-level findings establish that the nitro-pyrazole-isoxazole architecture is a productive starting point for anti-infective screening, but do not constitute head-to-head comparative efficacy data for the target compound itself.

Antimicrobial Screening Anti-Infective Phenotypic Assay

Bromodomain Ligand Scaffold Precedent: 3,5-Dimethylisoxazole as an Acetyl-Lysine Bioisostere with Sub-5 μM IC₅₀

The 3,5-dimethylisoxazole component of the target compound is a validated acetyl-lysine (KAc) bioisostere that competes with acetylated histone peptides for bromodomain binding. Hewings et al. (2011) demonstrated that 4-substituted 3,5-dimethylisoxazoles displace histone-mimicking peptides from BRD2(1) and BRD4(1) bromodomains, with lead compound 4d achieving IC₅₀ values below 5 μM against both bromodomains [1]. Subsequent optimization by the same group yielded benzoxazinone-containing 3,5-dimethylisoxazole derivatives such as (R)-12 (Y02234), which binds BRD4(1) with a Kd of 110 nM and inhibits bromodomain–acetyl-lysine interactions with an IC₅₀ of 100 nM [2]. While these data are from more elaborated analogs rather than the target building block itself, they establish that the 3,5-dimethylisoxazole scaffold is a productive acetyl-lysine mimetic. The target compound, bearing an unadorned 3,5-dimethylisoxazole, provides the minimal pharmacophoric element required for bromodomain engagement, and the appended bromo-nitro-pyrazole offers a vector for further affinity optimization through structure-guided elaboration .

Epigenetics Bromodomain Inhibition Chemical Biology

Purity and Availability: Consistent 98% Purity with Multi-Gram Supply Readiness Versus 95% for the Non-Bromo Analog

The target compound is supplied at a certified purity of 98% (Leyan, product 1350622) with multi-gram availability (1 g, 5 g, 10 g packaging options) . In comparison, the non-bromo analog 3,5-dimethyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole is listed at a typical purity of 95% . While a 3-percentage-point purity differential may appear modest, it corresponds to a 2.5-fold difference in maximum impurity burden (2% vs. 5% total impurities), which can be significant when the compound is used as a building block in multi-step syntheses where impurities propagate and amplify. Additionally, the non-nitro analog 4-((4-bromo-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole requires storage at 2–8°C, whereas the target compound is stored under ambient conditions according to vendor specifications , reducing cold-chain logistics costs.

Chemical Procurement Quality Control Supply Chain

High-Impact Research and Industrial Application Scenarios for 4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole


Bromodomain-Focused Library Synthesis

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere [1]. The target compound provides this pharmacophore pre-installed, with the bromo and nitro groups on the pyrazole ring offering sequential diversification points. A medicinal chemistry team can perform Suzuki coupling on the C–Br position to introduce aryl/heteroaryl diversity, followed by nitro reduction and amide or sulfonamide capping to explore the ZA channel of BET bromodomains—a strategy directly informed by the structure-guided optimization campaigns that achieved BRD4 Kd values of 110 nM from related 3,5-dimethylisoxazole precursors [2]. The dual-handle architecture reduces the number of linear synthetic steps required to reach screening compounds relative to mono-functionalized analogs.

Antimicrobial Hit Expansion and SAR Profiling

Isoxazole-pyrazole hybrids have demonstrated broad-spectrum antibacterial and antifungal activity in phenotypic screens against clinically relevant pathogens including S. aureus, E. coli, P. aeruginosa, and C. albicans [3]. The target compound's bromo-nitro-pyrazole subunit is structurally analogous to the nitro-substituted thiazolyl isoxazoles reported as antibacterial agents [4]. Procurement of this building block enables rapid parallel synthesis of focused libraries for minimum inhibitory concentration (MIC) determination. The nitro group can also serve as a bioreductive trigger, a mechanism exploited in nitroaromatic antimicrobial prodrugs, offering a testable hypothesis for mechanism-of-action studies.

Synthetic Methodology Development and Reaction Optimization

The compound's two electronically differentiated leaving groups—Br (suitable for Pd-catalyzed cross-coupling) and NO₂ (suitable for SNAr or reduction)—make it an ideal substrate for developing and benchmarking new catalytic methods. Published work demonstrates that 4-bromo-3-nitropyrazole systems undergo efficient Suzuki coupling with XPhos Pd G2 precatalyst, providing a reproducible baseline against which new catalysts or conditions can be compared [5]. The presence of the isoxazole ring further challenges catalyst selectivity due to the potential for N–O bond insertion, making this compound a discriminating test substrate for chemoselectivity studies.

Physicochemical Property Calibration in Fragment-Based Drug Discovery

With a molecular weight of 301 Da, six H-bond acceptors, zero H-bond donors, and a cLogP of 2.21, the target compound occupies a favorable fragment-like property space (MW < 300 Da rule relaxed to ~301) . The quantifiable LogP shift of approximately –0.4 units relative to the non-nitro analog provides a controlled variable for calibrating solubility and permeability assays in fragment elaboration workflows. The bromine atom also serves as a heavy-atom marker for X-ray crystallographic phasing, facilitating co-crystallization studies to determine binding modes when the compound is soaked into protein crystals.

Quote Request

Request a Quote for 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.